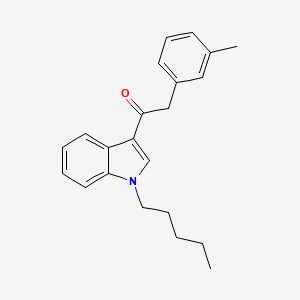

2-(3-methylphenyl)-1-(1-pentylindol-3-yl)ethanone

Vue d'ensemble

Description

JWH 251 isomère 3-méthylphényl: est un cannabinoïde synthétique appartenant à la série de composés JWH. C'est un agoniste puissant des récepteurs CB1 et CB2, qui sont les principales cibles du système endocannabinoïde . Ce composé est structurellement similaire à JWH 251 mais diffère par le fait que le groupe méthyle se trouve en position 3 sur le groupe phényle . Il a été identifié comme un adulterant dans les mélanges à base de plantes et est principalement utilisé à des fins médico-légales .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse de JWH 251 isomère 3-méthylphényl implique la réaction de l'acide 1-pentyl-1H-indole-3-carboxylique avec le chlorure de 3-méthylphénylacétyle en présence d'une base telle que la triéthylamine . La réaction est généralement effectuée dans un solvant organique comme le dichlorométhane à température ambiante. Le produit est ensuite purifié par chromatographie sur colonne pour obtenir le composé souhaité avec une pureté élevée .

Méthodes de production industrielle: le processus de synthèse peut être mis à l'échelle en optimisant les conditions réactionnelles et en utilisant de plus grandes quantités de réactifs et de solvants .

Analyse Des Réactions Chimiques

Types de réactions: JWH 251 isomère 3-méthylphényl subit diverses réactions chimiques, notamment:

Réactifs et conditions courants:

Oxydation: Permanganate de potassium, trioxyde de chrome et autres agents oxydants forts.

Réduction: Hydrure de lithium aluminium, borohydrure de sodium et autres agents réducteurs.

Substitution: Réactifs de substitution aromatique électrophile comme les halogènes, les agents nitrants et les agents sulfonants.

Principaux produits formés:

Oxydation: Cétones, acides carboxyliques.

Réduction: Dérivés alcooliques.

Substitution: Divers dérivés phénylés substitués.

Applications de la recherche scientifique

JWH 251 isomère 3-méthylphényl a plusieurs applications de recherche scientifique, notamment:

Mécanisme d'action

JWH 251 isomère 3-méthylphényl exerce ses effets en agissant comme un agoniste aux récepteurs CB1 et CB2 . Ces récepteurs font partie du système endocannabinoïde, qui joue un rôle crucial dans la régulation de divers processus physiologiques, notamment la douleur, l'humeur, l'appétit et la mémoire . Le composé se lie à ces récepteurs avec une forte affinité, ce qui conduit à l'activation des voies de signalisation en aval qui médient ses effets .

Applications De Recherche Scientifique

JWH 251 3-methylphenyl isomer has several scientific research applications, including:

Mécanisme D'action

JWH 251 3-methylphenyl isomer exerts its effects by acting as an agonist at the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain, mood, appetite, and memory . The compound binds to these receptors with high affinity, leading to the activation of downstream signaling pathways that mediate its effects .

Comparaison Avec Des Composés Similaires

Composés similaires:

JWH 251: Le composé parent, qui a le groupe méthyle en position 2 sur le groupe phényle.

JWH 250: Un composé apparenté avec un groupe méthoxy en position 2 sur le groupe phényle.

JWH 203: Un composé avec un groupe chloro en position 2 sur le groupe phényle.

JWH 249: Un composé avec un groupe bromo en position 2 sur le groupe phényle.

Unicité: JWH 251 isomère 3-méthylphényl est unique en raison de la position du groupe méthyle sur le cycle phényle, ce qui peut influencer son affinité de liaison et sa sélectivité pour les récepteurs cannabinoïdes . Cette variation structurelle peut entraîner des propriétés pharmacologiques différentes par rapport à d'autres composés similaires .

Activité Biologique

2-(3-methylphenyl)-1-(1-pentylindol-3-yl)ethanone, also known as JWH-251, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly its interaction with the endocannabinoid system. This compound is part of the JWH series, which are primarily designed to mimic the effects of natural cannabinoids such as THC. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and risks associated with its use.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a phenyl ring substituted with a methyl group and an indole structure, which contributes to its affinity for cannabinoid receptors.

Target Receptors

JWH-251 acts primarily as an agonist at the CB1 and CB2 cannabinoid receptors. These receptors are part of the G-protein coupled receptor family and are involved in various physiological processes including pain modulation, appetite regulation, and mood stabilization.

Mode of Action

Upon binding to the CB1 receptor, JWH-251 induces a series of intracellular signaling cascades that result in decreased cyclic adenosine monophosphate (cAMP) levels, leading to effects similar to those produced by THC, including analgesia and euphoria . The compound’s high affinity for these receptors makes it a potent activator, which can lead to significant psychoactive effects.

Pharmacological Effects

Research has shown that JWH-251 exhibits a range of biological activities:

- Analgesic Effects : Studies indicate that JWH-251 can produce analgesic effects comparable to those of THC, making it a potential candidate for pain management therapies.

- Anti-inflammatory Properties : The compound has been noted for its ability to modulate immune responses through CB2 receptor activation, suggesting possible applications in treating inflammatory conditions .

- Neuroprotective Effects : Some studies suggest that synthetic cannabinoids like JWH-251 may offer neuroprotective benefits, although more research is needed to confirm these findings and understand the underlying mechanisms .

Toxicology

Despite its potential therapeutic benefits, the use of synthetic cannabinoids like JWH-251 raises concerns regarding toxicity and safety. Reports indicate that these compounds can lead to severe side effects, including anxiety, paranoia, and cardiovascular issues when abused or consumed in high doses .

Case Studies

Several case studies have documented the effects of JWH-251 in both controlled environments and real-world scenarios:

- Case Study on Pain Management : A study involving rodent models demonstrated that administration of JWH-251 significantly reduced pain responses in subjects subjected to inflammatory pain models. The results indicated a dose-dependent relationship between JWH-251 administration and pain relief .

- Behavioral Studies : In behavioral pharmacology studies, JWH-251 was observed to induce effects similar to THC in terms of sedation and hypomotility in animal models. These findings support the compound's classification as a cannabimimetic agent .

Comparative Analysis with Other Cannabinoids

The following table summarizes the biological activities of JWH-251 compared to other common cannabinoids:

| Compound | CB1 Agonist | CB2 Agonist | Analgesic Effect | Anti-inflammatory Effect | Psychoactive Potential |

|---|---|---|---|---|---|

| JWH-251 | High | Moderate | Yes | Yes | High |

| THC | High | Low | Yes | Moderate | Very High |

| CBD | Low | Moderate | No | Yes | Low |

Propriétés

IUPAC Name |

2-(3-methylphenyl)-1-(1-pentylindol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO/c1-3-4-7-13-23-16-20(19-11-5-6-12-21(19)23)22(24)15-18-10-8-9-17(2)14-18/h5-6,8-12,14,16H,3-4,7,13,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMIYWJJSIRLSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017294 | |

| Record name | JWH-251 3-Methylphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427325-88-9 | |

| Record name | JWH-251 3-Methylphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.